molecular formula C23H26N2O3 B304074 N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

货号 B304074
分子量: 378.5 g/mol
InChI 键: BLDHFIIDUDMQKL-PGMHBOJBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide, also known as CYT387, is a chemical compound that belongs to the class of JAK inhibitors. It was first synthesized by scientists at Cytopia Research in Australia in 2008. Since then, it has been the subject of extensive research due to its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

作用机制

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide works by inhibiting the activity of JAK1 and JAK2, which are enzymes that play a key role in the signaling pathways involved in the development and progression of various diseases. By inhibiting these enzymes, N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide blocks the activation of downstream signaling pathways, which leads to the suppression of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has been shown to have potent anti-inflammatory and anti-proliferative effects in vitro and in vivo. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the proliferation of various cell types, including cancer cells.

实验室实验的优点和局限性

One of the main advantages of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide is its potent anti-inflammatory and anti-proliferative effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide is its potential toxicity, which needs to be carefully evaluated in clinical trials.

未来方向

There are several future directions for the research on N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide. One of the main areas of focus is the clinical development of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. Another area of focus is the development of more potent and selective JAK inhibitors based on the structure of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide. Additionally, there is a need for further research to elucidate the mechanisms of action of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide and to identify potential biomarkers of response to the drug.

合成方法

The synthesis of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide involves a multistep process that starts with the reaction of 5-methyl-2-furfural with ethyl acrylate to form 2-(5-methyl-2-furyl)ethyl acrylate. This intermediate is then reacted with 1-cyclohexene-1-carboxylic acid to form 2-(1-cyclohexen-1-yl)ethyl 2-(5-methyl-2-furyl)vinyl ketone. The final step involves the reaction of this intermediate with benzoylisothiocyanate to form N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide.

科学研究应用

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to inhibit the activity of JAK1 and JAK2, which are enzymes that play a key role in the signaling pathways involved in the development and progression of various diseases. N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has been shown to have potent anti-inflammatory and anti-proliferative effects in vitro and in vivo, making it a promising candidate for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

属性

产品名称

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

分子式

C23H26N2O3

分子量

378.5 g/mol

IUPAC 名称

N-[(Z)-3-[2-(cyclohexen-1-yl)ethylamino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H26N2O3/c1-17-12-13-20(28-17)16-21(25-22(26)19-10-6-3-7-11-19)23(27)24-15-14-18-8-4-2-5-9-18/h3,6-8,10-13,16H,2,4-5,9,14-15H2,1H3,(H,24,27)(H,25,26)/b21-16-

InChI 键

BLDHFIIDUDMQKL-PGMHBOJBSA-N

手性 SMILES

CC1=CC=C(O1)/C=C(/C(=O)NCCC2=CCCCC2)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NCCC2=CCCCC2)NC(=O)C3=CC=CC=C3

规范 SMILES

CC1=CC=C(O1)C=C(C(=O)NCCC2=CCCCC2)NC(=O)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。